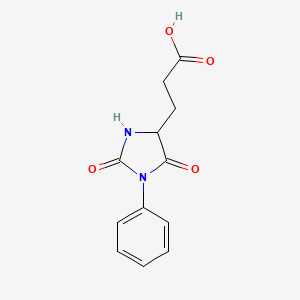
3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by its imidazolidinone core, which is substituted with a phenyl group and a propanoic acid moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Applications De Recherche Scientifique
3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Safety and Hazards
Méthodes De Préparation
The synthesis of 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-phenylhydantoin and magnesium methyl carbonate.
Reaction Conditions: The reaction is carried out at 80°C for 2 hours, followed by the addition of sodium 3-chloropropionate and heating at 100°C for 5 hours.
Analyse Des Réactions Chimiques
3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone core can interact with enzymes and receptors, modulating their activity. The phenyl group and propanoic acid moiety contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid can be compared with other imidazolidinone derivatives, such as:
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: Similar in structure but differs in the position of the phenyl group.
3-(2,5-Dioxo-1-methylimidazolidin-4-yl)propanoic acid: Contains a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.
Propriétés
IUPAC Name |
3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLATUVFNWPJQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)

![(2Z)-2-amino-3-[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643068.png)

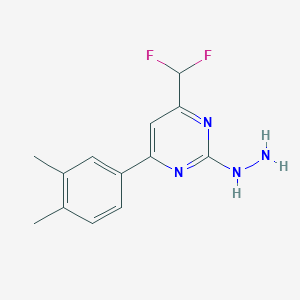
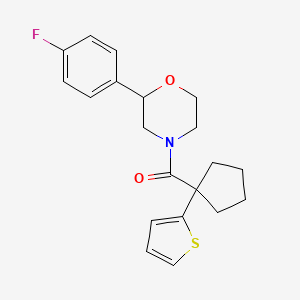
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2643073.png)
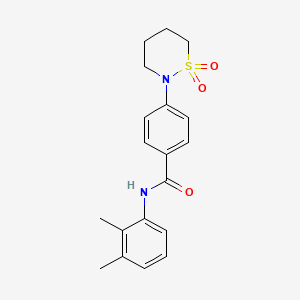
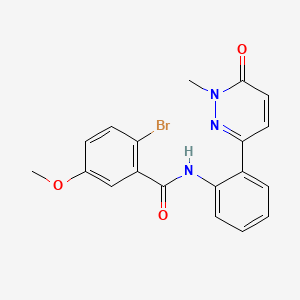
![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)
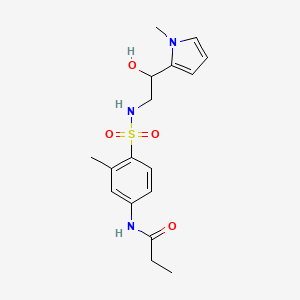
![3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one](/img/structure/B2643084.png)
